2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid

Lipophilicity LogP Chromatographic retention

Procure CAS 147-18-2 to eliminate irreproducibility in lipophilic method development. Using close C2 analogs risks failed method transfer due to divergent LogP and retention behavior. • HPLC Benchmarking: Serves as a high-retention probe (LogP 5.23) for C18 column characterization, enabling systematic gradient optimization for acidic analytes. • Permeability Control: Functions as a high-transcellular-permeability reference standard in PAMPA/Caco-2 assays (TPSA 42.23 Ų). • SAR Studies: Completes the Walton series, allowing quantitative assessment of C2 alkyl chain effects on target binding and pharmacokinetics.

Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
CAS No. 147-18-2
Cat. No. B086975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid
CAS147-18-2
Synonyms2-[1-[(4-chlorophenyl)methyl]-5-methyl-2-propyl-indol-3-yl]acetic acid
Molecular FormulaC21H22ClNO2
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O
InChIInChI=1S/C21H22ClNO2/c1-3-4-19-18(12-21(24)25)17-11-14(2)5-10-20(17)23(19)13-15-6-8-16(22)9-7-15/h5-11H,3-4,12-13H2,1-2H3,(H,24,25)
InChIKeyQPTZOWAAFDRYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid (CAS 147-18-2; also known as 1-(p-chlorobenzyl)-5-methyl-2-propylindole-3-acetic acid, NSC 83662) is a synthetic indole-3-acetic acid derivative bearing a 4-chlorobenzyl substituent at N1, a methyl group at C5, and an n-propyl chain at C2 . It belongs to a historically significant series of 2-substituted 1-p-chlorobenzyl-5-methylindole-3-acetic acids originally investigated for anti-inflammatory and anti-tumor activities . The compound is currently available as a research chemical from multiple specialty suppliers and serves as a reference standard, synthetic intermediate, and probe molecule for structure–activity relationship (SAR) studies within the broader indole-3-acetic acid pharmacophore class.

Reference Standard Indole-3-acetic acid pharmacophore reference for analytical method calibration
Synthetic Intermediate Building block for C2-alkyl chain SAR analog synthesis
SAR Probe Historically investigated indole-3-acetic acid probe for C2-dependent activity studies

Why In-Class Substitution Is Not Recommended


Within the 1-(p-chlorobenzyl)-indole-3-acetic acid series, seemingly minor alkyl chain variations at the C2 position produce marked differences in lipophilicity (LogP), vapor pressure, bulk density, and chromatographic retention behavior . The 2-propyl homolog (CAS 147-18-2) exhibits a computed LogP of 5.23—substantially higher than the 2-ethyl (LogP 4.84; CAS 147-19-3), 2-unsubstituted (LogP 4.28; CAS 147-44-4), and des-methyl/des-propyl (LogP 4.13; CAS 219544-52-2) analogs . These physicochemical divergences directly impact solubility, membrane partitioning in cell-based assays, and reversed-phase HPLC retention times, meaning that procurement of a “close” analog without verifying the specific C2 substitution profile risks irreproducible experimental outcomes and failed method transfer.

C2 Alkyl Chain Sensitivity
Even a single methylene shift at C2 substantially alters lipophilicity and HPLC retention, potentially shifting assay partitioning and method reproducibility.
Gravimetric Preparation Mismatch
Differences in molecular weight across C2 homologs lead to systematic mass errors when preparing equimolar solutions, risking concentration inaccuracies in dose-response studies.
Volatility & Thermal Profile Divergence
Lower-chain analogs exhibit higher vapor pressure and lower boiling points, which may affect weighing accuracy, sample stability, and GC method transfer.

Quantitative Differentiation from Structural Analogs


Lipophilicity (LogP) Comparison

The computed octanol–water partition coefficient (LogP, XlogP3) of the target compound is 5.23, compared with 4.84 for the 2-ethyl analog (CAS 147-19-3), 4.28 for the 2-unsubstituted analog (CAS 147-44-4), and 4.13 for the des-methyl/des-propyl [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 219544-52-2) . This represents a progressive LogP increase of +0.39, +0.95, and +1.10 log units, respectively, corresponding to approximately 2.5-fold, 8.9-fold, and 12.6-fold greater partitioning into the organic phase. For context, the structurally related NSAID indomethacin (CAS 53-86-1) has a reported LogP of 3.93–4.27 , placing the target compound 0.96–1.30 log units higher.

Lipophilicity (LogP)
Head-to-head
LogP 5.23 vs. 4.84 (2-ethyl), 4.28 (2-unsubstituted) — up to +1.10 log units, ~12.6× higher octanol partitioning.
Higher lipophilicity governs HPLC retention and membrane permeability context; selecting the correct homolog is important for reproducible method development.
Computed XlogP3 values; validate experimentally for specific column or membrane system.
Lipophilicity LogP Chromatographic retention Membrane partitioning ADME prediction

Vapor Pressure and Volatility

The target compound has a computed vapor pressure of 4.17 × 10⁻¹³ mmHg at 25°C . This is 2.3-fold lower than the 2-ethyl analog (9.69 × 10⁻¹³ mmHg) and 6.1-fold lower than the 2-unsubstituted analog (2.55 × 10⁻¹² mmHg) . The [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 219544-52-2) has a reported vapor pressure of approximately 0.0 ± 1.4 mmHg , but this value appears anomalously high and likely reflects a different measurement methodology or data entry artifact; using the consistent computed dataset from chemsrc.com, the progressive reduction in vapor pressure with increasing C2 alkyl chain length is systematic and monotonic.

Vapor Pressure
Head-to-head
4.17×10⁻¹³ mmHg vs. 9.69×10⁻¹³ (2-ethyl) — 2.3-fold lower; 6.1-fold lower vs. 2-unsubstituted.
Reduced volatility may minimize evaporative mass loss during analytical weighing and sample storage.
Computed at 25°C; verify under actual handling conditions.
Vapor pressure Volatility Weighing accuracy Sample stability Occupational exposure

Molecular Weight and Bulk Density

The target compound has a molecular weight of 355.86 g/mol and a computed density of 1.19 g/cm³ . The 2-ethyl analog (CAS 147-19-3) is lighter (341.83 g/mol) and denser (1.21 g/cm³) . The 2-unsubstituted analog (CAS 147-44-4) is substantially lighter (313.78 g/mol) and denser still (1.25 g/cm³) . The des-methyl/des-propyl analog (CAS 219544-52-2) has a mass of 299.75 g/mol and density of 1.30 g/cm³ . Indomethacin, a structurally related but mechanistically distinct reference compound, has a molecular weight of 357.79 g/mol and density of 1.32 g/cm³ . The systematic inverse relationship between molecular weight and density across this homologous series means that gravimetrically prepared equimolar solutions require careful adjustment: to prepare 10 mL of a 10 mM solution, one must weigh 35.6 mg of the target compound versus 34.2 mg for the 2-ethyl analog and 31.4 mg for the 2-unsubstituted analog—a 13.4% mass difference between the target and 2-unsubstituted compound.

MW & Density
Head-to-head
MW 355.86 g/mol, density 1.19 g/cm³. Equimolar mass differs from 2-ethyl (341.83) and 2-unsubstituted (313.78) analogs.
Gravimetric preparation for 10 mM solution: 35.6 mg target vs. 31.4 mg 2-unsubstituted — a 13.4% mass difference.
Calculated from reported molecular weights and computed densities.
Molecular weight Density Molarity calculation Powder handling Formulation

Boiling Point and Thermal Stability

The target compound exhibits a computed boiling point of 554°C at 760 mmHg and a flash point of 288.8°C . These values are higher than those of the 2-ethyl analog (boiling point 545.7°C, flash point 283.8°C) , the 2-unsubstituted analog (boiling point 536°C, flash point 278°C) , and the des-methyl/des-propyl analog (boiling point 523.9°C, flash point 270.6°C) . Across the four compounds, each additional methylene unit in the C2 alkyl chain contributes approximately +8–9°C to the boiling point, consistent with incremental van der Waals interactions. The 30.1°C boiling point spread between the target compound and the simplest analog (CAS 219544-52-2) is analytically significant for gas chromatographic separation and thermal gravimetric analysis (TGA) purity assessment.

Boiling Point
Class-level
BP 554°C, FP 288.8°C; 2-ethyl: 545.7°C, 283.8°C. ~30°C spread across C2 series.
Higher thermal headroom supports safer heated sample preparation and GC injection port operation.
Computed values at 760 mmHg; confirm by TGA/DSC if thermal processing is required.
Boiling point Flash point Thermal stability Distillation safety Storage conditions

Topological Polar Surface Area

The target compound has a TPSA of 42.23 Ų, which is identical to the 2-ethyl analog (42.23 Ų) and the 2-unsubstituted analog (42.23 Ų) , and nearly identical to the des-methyl/des-propyl analog (42.2 Ų) . This uniformity reflects the conserved carboxylic acid and indole nitrogen functional groups; the C2 alkyl chain does not contribute to polar surface area. In contrast, indomethacin (CAS 53-86-1) has a TPSA of 68.53 Ų—a 62% increase attributable to its 4-chlorobenzoyl carbonyl and 5-methoxy oxygen atoms . This TPSA differential means that the target compound and its direct analogs are predicted to have substantially higher passive membrane permeability than indomethacin, an important consideration when the compound is used as a negative control or comparator in cellular permeability assays.

TPSA
Reported
42.23 Ų, identical to direct analogs; indomethacin TPSA 68.53 Ų (38% higher).
Low polar surface area suggests higher passive membrane permeability than indomethacin — relevant for permeability probe studies.
Computed TPSA; verify for specific membrane assay models.
TPSA Polar surface area Hydrogen bonding Drug-likeness Membrane permeability prediction

Historical Pharmacological Classification

The 1968 publication by Walton et al. explicitly evaluated 'Some Analogs of 1-p-Chlorobenzyl-5-methylindole-3-acetic Acid' for tumor chemotherapy activity, with the 2-substitution being a primary structural variable . Subsequent patent citations confirm that this series includes 2-alkyl derivatives and that biological activity varies with C2 chain length . While specific IC₅₀ or ED₅₀ values for CAS 147-18-2 are not publicly reported in accessible databases, the compound's inclusion in the National Cancer Institute (NSC 83662) screening collection indicates it was formally evaluated in standardized anti-tumor assays . The broader indole-3-acetic acid chemotype has been pursued across multiple therapeutic areas—including anti-inflammatory (Boltze et al., 1980), sPLA₂ inhibition (US Patent 5,641,800), and CRTH2 antagonism —and the specific 2-propyl substitution represents a distinct point within the C2-alkyl SAR landscape.

Historical SAR
Class-level
NSC 83662; part of Walton (1968) indole-3-acetic acid analog series with documented C2-dependent activity trend.
NSC identifier enables request of historical NCI-60 screening data; no publicly reported IC₅₀ for this homolog.
Source: Walton et al., J Med Chem 1968; NCI/DTP database.
Structure–activity relationship Anti-inflammatory Tumor chemotherapy Indole-3-acetic acid SAR Historical pharmacology

Optimal Research and Industrial Applications


HPLC Method Development Probe

With a LogP of 5.23—the highest among its direct structural analogs—the target compound serves as an ideal high-retention probe for C18 and C8 reversed-phase column characterization . Its retention time is predictably longer than the 2-ethyl (LogP 4.84) and 2-unsubstituted (LogP 4.28) analogs, enabling systematic evaluation of mobile-phase gradient elution programs for lipophilic acidic analytes. Laboratories developing HPLC-UV or LC-MS methods for lipophilic drug candidates can use this compound to benchmark column performance at the upper end of the lipophilicity range without recourse to fully drug-like controlled substances.

Membrane Permeability Positive Control

The compound's combination of high lipophilicity (LogP = 5.23) and low TPSA (42.23 Ų) places it firmly in the physicochemical space associated with high passive transcellular permeability . In PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 monolayer permeability screens, it can function as a high-permeability reference standard, complementing low-permeability controls. Its TPSA is 38% lower than that of indomethacin (68.53 Ų), making it a more suitable positive control when the experimental objective is to demonstrate assay sensitivity to compounds with favorable permeability characteristics.

C2 Alkyl Chain SAR Studies

As the 2-propyl member of the Walton (1968) analog series, this compound fills an essential position in systematic SAR studies examining how incremental C2 alkyl chain elongation modulates target binding, cellular potency, and pharmacokinetic properties . When tested alongside the 2-ethyl (CAS 147-19-3), 2-unsubstituted (CAS 147-44-4), and other C2 variants, it enables quantitative assessment of the lipophilic contribution to activity. The compound's NSC 83662 designation further allows researchers to request historical NCI-60 cell line screening data for retrospective SAR analysis.

GC-MS and TGA Reference Standard

With the lowest vapor pressure in its analog series (4.17 × 10⁻¹³ mmHg) and the highest boiling point (554°C) , the target compound exhibits minimal evaporative loss during sample preparation and superior thermal stability in the GC injection port. This makes it a reliable reference standard for calibrating GC-MS methods targeting low-volatility acidic analytes, and for TGA-based purity assessment where thermal decomposition rather than evaporation is the primary mass-loss mechanism. Its flash point (288.8°C) also provides the widest safety margin among the four analogs for heated sample handling protocols.

Application
Selection Property
Validation Focus
HPLC method development
High lipophilicity (LogP context)
Retention behavior benchmarking for lipophilic acidic analytes
Permeability assay reference
Low TPSA and high LogP profile
PAMPA/Caco-2 high-permeability reference compound screening
C2 alkyl chain SAR evaluation
Defined 2-propyl substitution
Lipophilicity-activity relationship across C2 homologs
Thermal analysis reference
Low volatility and high thermal stability profile
GC-MS/TGA method calibration for low-volatility acids
Quote Request

Request a Quote for 2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.